molecular formula C10H21N B2866793 (1S,5R)-1,3,3,5-tetramethylcyclohexan-1-amine CAS No. 1821790-63-9

(1S,5R)-1,3,3,5-tetramethylcyclohexan-1-amine

Cat. No. B2866793
CAS RN: 1821790-63-9
M. Wt: 155.285
InChI Key: WCYNWVWYGZJUFX-SCZZXKLOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,5R)-1,3,3,5-tetramethylcyclohexan-1-amine, also known as menthol, is a cyclic terpene alcohol that is widely used in various industries. It is commonly found in mint plants, including peppermint and spearmint, and is known for its cooling and refreshing properties. Menthol has been used for centuries in traditional medicine practices for its analgesic, anti-inflammatory, and antispasmodic effects. In recent years, scientific research has focused on the synthesis, mechanism of action, and physiological effects of menthol, as well as its potential applications in various fields.

Scientific Research Applications

Antimicrobial Activity

The compound has been found to exhibit antimicrobial activity. In one study, it was found to have moderate antimicrobial activity with a minimum inhibitory concentration (MIC) of 128 µg/mL on S. aureus and 512 µg/mL on E. coli .

Antifungal Activity

The compound also shows antifungal activity. It was found to have low activity on Candida isolates, while also comparable with conventional antimycotic (Fluconazole) on filamentous fungi .

Synthesis of Other Compounds

“(1S,5R)-1,3,3,5-tetramethylcyclohexan-1-amine” can be used in the synthesis of other compounds. For example, it was used in the synthesis of N-(((1S,5R)-6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl)-3-dodecan/tetradecanamido-N,N-dimethylpropan-1-aminium Bromide .

Bactericidal Activity

The compound exhibits bactericidal activity on S. aureus comparable to that of a reference drug (miramistin) .

Treatment of P. aeruginosa-associated infections

One of the compounds synthesized using “(1S,5R)-1,3,3,5-tetramethylcyclohexan-1-amine” showed 16-fold higher activity on P. aeruginosa compared to another compound. This suggests that it could be of interest in the treatment of P. aeruginosa-associated infections .

Treatment of Various Fungal and Staphylococcal Infections

Another compound synthesized using “(1S,5R)-1,3,3,5-tetramethylcyclohexan-1-amine” exhibited a pronounced activity against all types of fungi (higher than the activity of miramistin), while the activity of another compound was considerably lower. Thus, this compound can serve as a promising antimicrobial agent for the treatment of various fungal and staphylococcal infections .

properties

IUPAC Name

(1S,5R)-1,3,3,5-tetramethylcyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N/c1-8-5-9(2,3)7-10(4,11)6-8/h8H,5-7,11H2,1-4H3/t8-,10+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCYNWVWYGZJUFX-SCZZXKLOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C1)(C)N)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@](CC(C1)(C)C)(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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